molecular formula C15H19NOS B5359435 2-[4-(methylthio)benzylidene]quinuclidin-3-ol

2-[4-(methylthio)benzylidene]quinuclidin-3-ol

Cat. No.: B5359435
M. Wt: 261.4 g/mol
InChI Key: IKWSMIGWZGHVKY-GXDHUFHOSA-N
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Description

2-[4-(methylthio)benzylidene]quinuclidin-3-ol is a chemical compound that belongs to the class of quinuclidine derivatives. This compound is characterized by the presence of a quinuclidine ring system, which is a bicyclic structure containing nitrogen, and a benzylidene group substituted with a methylthio group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

(2E)-2-[(4-methylsulfanylphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NOS/c1-18-13-4-2-11(3-5-13)10-14-15(17)12-6-8-16(14)9-7-12/h2-5,10,12,15,17H,6-9H2,1H3/b14-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWSMIGWZGHVKY-GXDHUFHOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=C2C(C3CCN2CC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/2\C(C3CCN2CC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-(methylthio)benzylidene]quinuclidin-3-ol involves several steps. One common method includes the condensation of quinuclidin-3-ol with 4-(methylthio)benzaldehyde under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-[4-(methylthio)benzylidene]quinuclidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene position, with reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group results in the formation of sulfoxides or sulfones, while reduction of the benzylidene group yields the corresponding benzyl derivative .

Scientific Research Applications

2-[4-(methylthio)benzylidene]quinuclidin-3-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other quinuclidine derivatives and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(methylthio)benzylidene]quinuclidin-3-ol involves its interaction with specific molecular targets. The quinuclidine ring system can interact with cholinergic receptors, while the benzylidene group may interact with other biological targets. The exact pathways and molecular targets involved are still under investigation, but it is believed that the compound exerts its effects through modulation of neurotransmitter systems and inhibition of specific enzymes .

Comparison with Similar Compounds

2-[4-(methylthio)benzylidene]quinuclidin-3-ol can be compared with other quinuclidine derivatives, such as quinuclidin-3-ol and its various substituted analogs. These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties. For example, quinuclidin-3-ol is known for its use as a chiral building block in the synthesis of pharmaceuticals, while its substituted analogs may have different pharmacological activities .

Similar compounds include:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and the resulting properties.

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